4-{4-[(4-fluorobenzyl)oxy]phenyl}-1-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
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Overview
Description
4-{4-[(4-Fluorophenyl)methoxy]phenyl}-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one is a heterocyclic compound belonging to the family of pyrazolopyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(4-Fluorophenyl)methoxy]phenyl}-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one typically involves the formation of the pyrazolopyridine core followed by functionalization at various positions. One common method involves the reaction of diphenylhydrazone with pyridine in the presence of iodine . Another approach includes the treatment of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(4-Fluorophenyl)methoxy]phenyl}-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce different functional groups at specific positions on the molecule .
Scientific Research Applications
4-{4-[(4-Fluorophenyl)methoxy]phenyl}-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-{4-[(4-Fluorophenyl)methoxy]phenyl}-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets. For instance, it can inhibit TRKs, which are involved in cell proliferation and differentiation. This inhibition occurs through binding to the kinase domain, preventing phosphorylation and subsequent activation of downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its inhibitory activity against cyclin-dependent kinases (CDKs).
Uniqueness
4-{4-[(4-Fluorophenyl)methoxy]phenyl}-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C20H18FN3O2 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
4-[4-[(4-fluorophenyl)methoxy]phenyl]-1-methyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C20H18FN3O2/c1-24-20-18(11-22-24)17(10-19(25)23-20)14-4-8-16(9-5-14)26-12-13-2-6-15(21)7-3-13/h2-9,11,17H,10,12H2,1H3,(H,23,25) |
InChI Key |
PSQWDNYRUDQULY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(CC(=O)N2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)F |
Origin of Product |
United States |
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